N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N7O and its molecular weight is 295.306. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
It is known that pyrazole-containing compounds, which include this compound, are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
It is suggested that the compound may exhibit potent in vitro antipromastigote activity .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.
- Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C13H13N5O |
Molecular Weight | 241.28 g/mol |
CAS Number | 1421459-61-1 |
This compound has been investigated for its interactions with various biological targets:
- mTORC1 Inhibition : Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
- Autophagy Modulation : The compound may disrupt autophagic flux, which is critical in cancer cell survival under metabolic stress .
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example:
- In Vitro Studies : Compounds derived from pyrazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A549 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(1-benzyl-3,5-dimethyl-pyrazol) | MIA PaCa-2 | 0.95 |
Ethyl derivatives | A549 | 26 |
Pyrazole carboxamide derivatives | HepG2 | 0.067 |
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound. Variations in the pyrazole and pyrimidine moieties can significantly affect potency and selectivity towards specific targets. For instance:
- Dimethyl Substitution : The presence of 3,5-dimethyl groups enhances binding affinity to target proteins compared to unsubstituted analogs .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Autophagy Modulators : A series of pyrazole derivatives were tested for their ability to modulate autophagy pathways in cancer cells, revealing that certain modifications led to enhanced antiproliferative effects .
- Cytotoxicity Assessment : Research involving pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQYVMEOZEDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.